molecular formula C24H48Cl2N2 B15342246 1,4-Cyclohexanebis(methylamine), N,N'-bis(cyclohexylethyl)-, dihydrochloride, (E)- CAS No. 3949-60-8

1,4-Cyclohexanebis(methylamine), N,N'-bis(cyclohexylethyl)-, dihydrochloride, (E)-

Cat. No.: B15342246
CAS No.: 3949-60-8
M. Wt: 435.6 g/mol
InChI Key: MRLUSTSQCUMQPV-UHFFFAOYSA-N
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Description

1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring and multiple amine groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of cyclohexane with formaldehyde and ammonia to form 1,4-Cyclohexanebis(methylamine). This intermediate is then reacted with cyclohexylethyl chloride in the presence of a base to form the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification steps, such as crystallization or chromatography, are often employed to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Cyclohexanebis(methylamine), N,N’-bis(m-fluorobenzyl)-, dihydrochloride
  • 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride

Uniqueness

1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- is unique due to its specific substitution pattern and the presence of cyclohexylethyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

3949-60-8

Molecular Formula

C24H48Cl2N2

Molecular Weight

435.6 g/mol

IUPAC Name

2-cyclohexyl-N-[[4-[(2-cyclohexylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride

InChI

InChI=1S/C24H46N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h21-26H,1-20H2;2*1H

InChI Key

MRLUSTSQCUMQPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNCC2CCC(CC2)CNCCC3CCCCC3.Cl.Cl

Origin of Product

United States

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